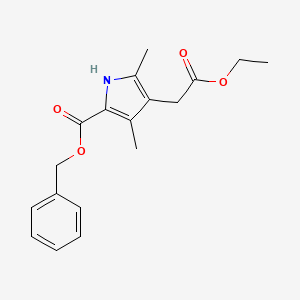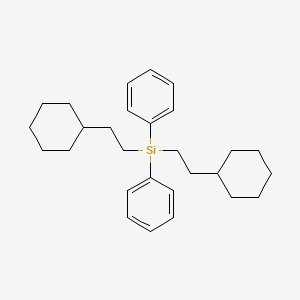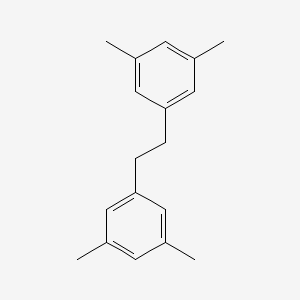
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its pyrrole ring substituted with ethyl, benzyloxycarbonyl, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the esterification of 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound, often using reagents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrole ring can participate in aromatic substitution reactions, and the ester group can undergo hydrolysis to release the corresponding acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetate can be compared with other pyrrole derivatives such as:
Ethyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxylate: Similar structure but different functional groups.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrroleacetic acid: Lacks the ethyl ester group.
5-(Benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolecarboxamide: Contains an amide group instead of an ester.
Eigenschaften
CAS-Nummer |
52091-12-0 |
|---|---|
Molekularformel |
C18H21NO4 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
benzyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-16(20)10-15-12(2)17(19-13(15)3)18(21)23-11-14-8-6-5-7-9-14/h5-9,19H,4,10-11H2,1-3H3 |
InChI-Schlüssel |
MMGKDFIJODCFNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)










![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)

